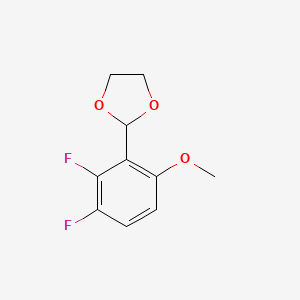
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (CFMD) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as heterocyclic compounds, which are characterized by the presence of at least one atom of a different element in the ring structure. CFMD has been studied for its potential use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of other compounds, including heterocyclic compounds, such as pyrroles and oxazoles. It has also been used in the synthesis of drugs, such as the anti-inflammatory drug naproxen and the antifungal drug fluconazole. Additionally, this compound has been studied for its potential use in the synthesis of other compounds, such as polymers and organometallic compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of other compounds. It is thought to activate the substrate, allowing it to react with other molecules and form new compounds. Additionally, this compound is believed to act as a nucleophile, allowing it to react with electrophiles and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have an effect on the metabolism of other compounds, such as drugs. Additionally, it is believed to have an effect on the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane for laboratory experiments include its low cost, its availability, and its stability. Additionally, it is easy to synthesize and can be used in a variety of reactions. The limitations of using this compound for laboratory experiments include its low solubility, its low reactivity, and its potential toxicity.
Orientations Futures
Potential future directions for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane include its further use in the synthesis of other compounds, such as polymers and organometallic compounds. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its potential uses in drug synthesis and its potential toxicity. Finally, further research could be done on its potential applications in biotechnology.
Méthodes De Synthèse
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane can be synthesized through a variety of methods, including the Mitsunobu reaction, the Suzuki reaction, and the Stetter reaction. The Mitsunobu reaction is a palladium-catalyzed coupling of a nucleophile and an electrophile. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboronic acids. The Stetter reaction is a rhodium-catalyzed reaction that involves the formation of a C-N bond between an aryl halide and a secondary amine.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUODLJZIVMLGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C2OCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


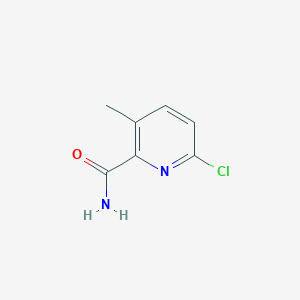
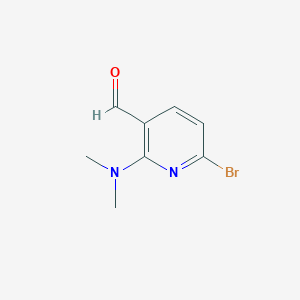
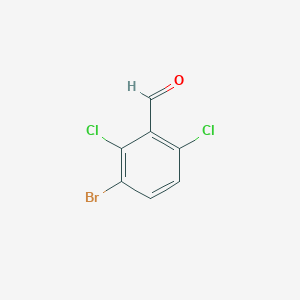
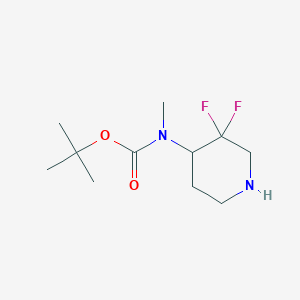
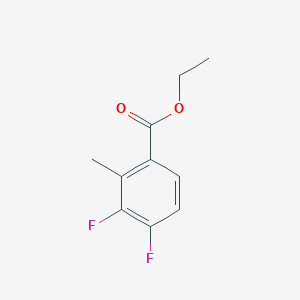
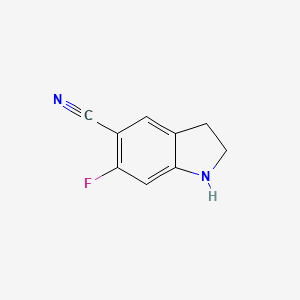


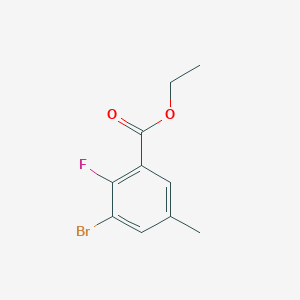
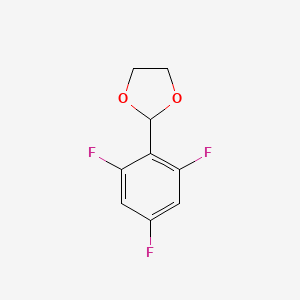
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)
